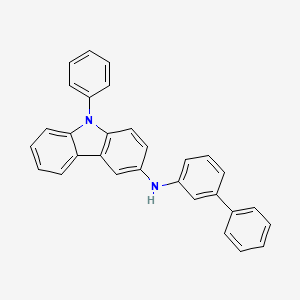![molecular formula C24H25NO3 B13706085 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid CAS No. 2135339-92-1](/img/structure/B13706085.png)
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of a benzylamino group and a benzyloxyphenyl group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 4-benzyloxybenzaldehyde, and butanoic acid derivatives.
Reaction Steps:
Reaction Conditions: These reactions typically require controlled temperatures, specific solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon for hydrogenation).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzylamino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
Pathways: Involvement in pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-4-[4-(methoxy)phenyl]butanoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(Benzylamino)-4-[4-(hydroxy)phenyl]butanoic Acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
2135339-92-1 |
|---|---|
Molekularformel |
C24H25NO3 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C24H25NO3/c26-24(27)16-22(25-17-20-7-3-1-4-8-20)15-19-11-13-23(14-12-19)28-18-21-9-5-2-6-10-21/h1-14,22,25H,15-18H2,(H,26,27) |
InChI-Schlüssel |
ZKXZPYDGTCNYJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(CC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



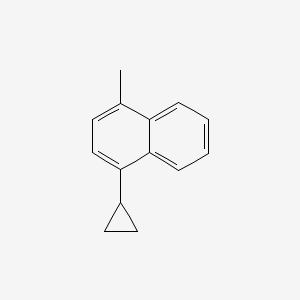
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)

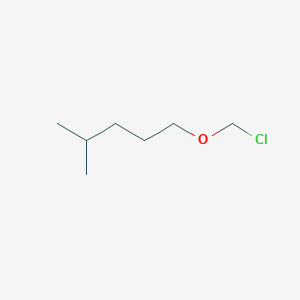



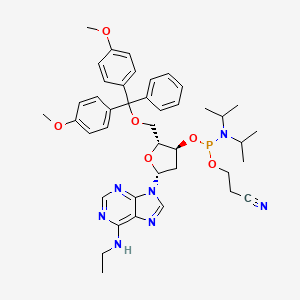
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
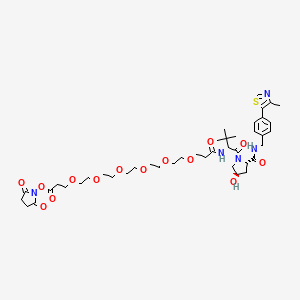
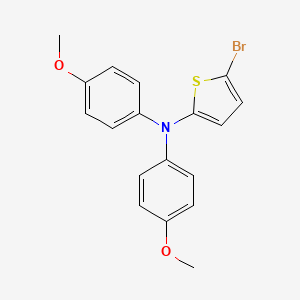
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
